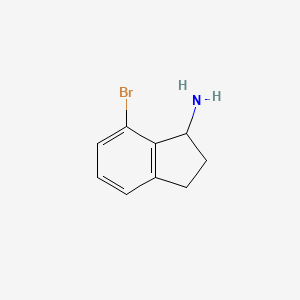

7-bromo-2,3-dihydro-1H-inden-1-amine

Description

7-Bromo-2,3-dihydro-1H-inden-1-amine (C₉H₁₀BrN) is a bicyclic aromatic amine characterized by a bromine substituent at the 7th position of the indene ring and a secondary amine group at the 1st position. Its molecular structure (SMILES: C1CC2=C(C1N)C(=CC=C2)Br) and InChIKey (AKVBYYMULNIGLH-UHFFFAOYSA-N) confirm the planar geometry of the indene system and the spatial orientation of the bromine atom . The compound is often utilized as a hydrochloride salt (CAS: 2061980-70-7) to enhance solubility and stability for pharmaceutical research .

Aminoindanes, including this compound, are of significant interest in medicinal chemistry due to their structural resemblance to neurotransmitters like dopamine and serotonin, enabling modulation of monoamine transporters and receptors .

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBYYMULNIGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indene ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled introduction of bromine. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 7-bromo-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

7-Bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

- (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1307873-37-5) Bromine at position 4 instead of 6. Higher structural similarity (1.00) to the target compound but distinct pharmacological behavior due to altered electronic effects and steric hindrance . Positional isomerism may influence binding to targets like monoamine oxidases (MAOs) or opioid receptors .

- Molecular weight: 242.08 g/mol (C₉H₈BrFN) .

Functional Group Modifications

N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (Ladostigil Fragment)

Urea/Thiourea Derivatives of 2,3-Dihydro-1H-inden-1-amine

Pharmacological and Physicochemical Properties

- Synthesis Insights: Bromination of dihydroindenones using N-bromosuccinimide (NBS) and AIBN in CCl₄ (e.g., 3-bromo-7-methoxy analog, 76% yield) is a viable route for halogenated analogs . The hydrochloride salt of the target compound is synthesized via reductive amination or direct bromination followed by salt formation .

Biological Activity

Overview

7-Bromo-2,3-dihydro-1H-inden-1-amine is a brominated derivative of indanamine, characterized by its unique structural properties and reactivity due to the presence of the bromine atom. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The molecular formula for this compound is CHBrN, and it is often studied for its interactions with biological targets.

While the specific mechanisms of action for this compound are not fully elucidated, similar compounds have demonstrated interactions with various biological pathways. These interactions may involve:

- Receptor Binding : Potential affinity for neurotransmitter receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.

- Cellular Effects : Induction of apoptosis or modulation of cell cycle progression.

Antimicrobial Properties

Research indicates that brominated compounds can exhibit significant antimicrobial activity. For instance, studies on related compounds have shown promising results against various bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Comparison Compound | E. faecalis, P. aeruginosa | 40 - 50 µg/mL |

The exact MIC for this compound remains to be determined through further research.

Anticancer Activity

Preliminary studies suggest that 7-bromo derivatives may have anticancer properties. For example, similar compounds have been tested against various cancer cell lines:

| Cell Line | IC Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | TBD | TBD |

| HepG2 | TBD | TBD |

| HCT-116 | TBD | TBD |

These findings indicate that further investigation into the cytotoxic effects of this compound on cancer cells is warranted.

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of brominated indanamine derivatives revealed that these compounds could modulate biological activity through structural modifications. The presence of the bromine atom was noted to enhance lipophilicity and potentially improve receptor binding affinity.

Example Study

In a comparative study involving several brominated compounds:

- Synthesis Method : Compounds were synthesized via bromination followed by purification.

- Biological Testing : Compounds were tested against standard bacterial strains and cancer cell lines.

- Results : Some derivatives exhibited significant antibacterial activity and cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.